2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a benzylthio group, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Thiophene Ring Formation: The thiophene ring can be constructed using methods like the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Coupling Reactions: The benzylthio group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a benzyl halide.
Final Assembly: The final compound is obtained by coupling the oxadiazole and thiophene intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups (e.g., benzylthio, oxadiazole) can participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide: shares structural similarities with other thiophene and oxadiazole derivatives, such as:
Uniqueness
- The presence of both the benzylthio and oxadiazole groups in the same molecule provides unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-17-16(21-19-11)15-13(7-8-23-15)18-14(20)10-22-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLQPNZWLUDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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